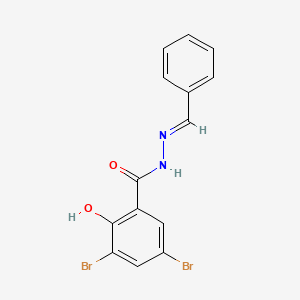

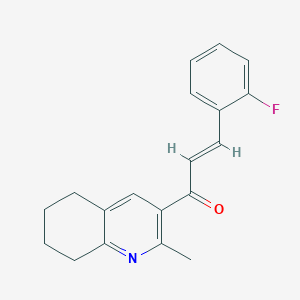

![molecular formula C18H11N3 B3836944 5H-benzo[g]indolo[2,3-b]quinoxaline CAS No. 249-06-9](/img/structure/B3836944.png)

5H-benzo[g]indolo[2,3-b]quinoxaline

Vue d'ensemble

Description

5H-benzo[g]indolo[2,3-b]quinoxaline is a heterocyclic compound that has attracted significant attention due to its many applications in materials science and medicinal chemistry . It is used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through various methods over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . A research group from India proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions .Molecular Structure Analysis

The molecular formula of Ethyl 5H-benzo[g]indolo[2,3-b]quinoxalin-5-ylacetate, a derivative of 5H-benzo[g]indolo[2,3-b]quinoxaline, is C22H17N3O2 . It has an average mass of 355.389 Da and a monoisotopic mass of 355.132080 Da .Chemical Reactions Analysis

The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Physical And Chemical Properties Analysis

Indolo[2,3-b]quinoxaline derivatives exhibit characteristic electronic absorption and emission spectra which strongly depend on the nature of solvents used . These compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient . They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .Applications De Recherche Scientifique

Synthesis and Biological Activity

5H-benzo[g]indolo[2,3-b]quinoxaline and its derivatives have been synthesized and evaluated for various biological activities. For instance, new derivatives were synthesized from 3H-benzo[e]indole-1,2-dione and tested for cytotoxicity, anti-viral activity, interferon inducing ability, and DNA affinity. These compounds showed stronger DNA binding compared to similar compounds without the benzene ring annulation, although their anti-viral activity was reduced (Shibinskaya et al., 2011).

Photophysical, Electrochemical, and Thermal Properties

5H-benzo[g]indolo[2,3-b]quinoxaline derivatives have been studied for their photophysical, electrochemical, and thermal properties. The optical energy band gap of these derivatives lies in the range of 2.53 - 2.58 eV. The thermal analysis, including Thermo Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), was conducted to understand their stability and potential applications in materials science (Shaikh et al., 2015).

DNA Topoisomerase II Inhibitors and Anticancer Properties

Some methyl-substituted indolo[2,3-b]quinolines, which are structurally related to 5H-benzo[g]indolo[2,3-b]quinoxaline, have shown significant cytotoxic and antimicrobial activity. These compounds act as DNA topoisomerase II inhibitors, a mechanism relevant for anticancer therapies. Their activity is influenced by the position and number of methyl substituents, with certain derivatives showing significant activity against various pathogens and cancer cell lines (Peczyńska-Czoch et al., 1994).

DNA Binding Properties

The DNA binding properties of derivatives of 5H-benzo[g]indolo[2,3-b]quinoxaline have been explored. For instance, certain derivatives have been synthesized and transformed into cationic systems for examining their DNA-binding properties using various techniques, including UV−vis spectroscopy and molecular modeling. These studies are crucial for understanding the interaction of these compounds with DNA, which has implications in drug design and development (Molina et al., 1996).

One-Pot Synthesis and Biological Relevance

The one-pot synthesis of N-substituted indolo[2,3-b]quinoxalines through a Ruthenium-catalyzed process has been developed. This efficient synthesis method allows for the preparation of biologically relevant derivatives, suggesting broad applicability in pharmaceutical research (Laru et al., 2021).

Solution Processable Materials for Electronics

New hybrid materials featuring 6H-indolo[2,3-b]quinoxaline attached to bulkier polyaromatic hydrocarbons have been synthesized. These materials have been characterized for their electronic properties and applied as electron-transporting and emitting layers in organic light-emitting diodes (OLEDs). Such studies indicate the potential use of 5H-benzo[g]indolo[2,3-b]quinoxaline derivatives in electronic and photonic applications (Tyagi et al., 2011).

Mécanisme D'action

Orientations Futures

Given the significant attention that indoloquinoxalines have attracted due to their many applications in materials science and medicinal chemistry, future research could focus on developing more efficient approaches for the synthesis of indolo[2,3-b]quinoxaline derivatives . Additionally, the exploration of their potential applications in optoelectronic devices and their biological activity could be areas of interest .

Propriétés

IUPAC Name |

2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3/c1-2-6-12-10-16-15(9-11(12)5-1)19-17-13-7-3-4-8-14(13)20-18(17)21-16/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTQJHWPLZIMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5NC4=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418812 | |

| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Benz[g]indolo[2,3-b]quinoxaline | |

CAS RN |

249-06-9 | |

| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Benz[g]indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

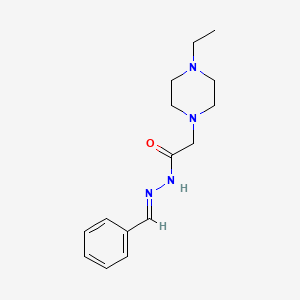

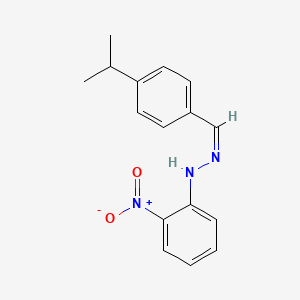

![6-amino-3-methyl-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3836880.png)

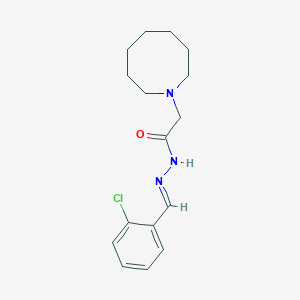

![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)

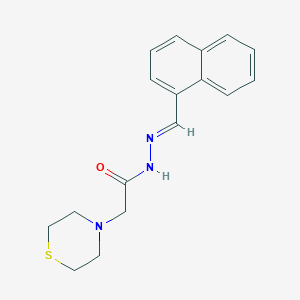

![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)

![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)

![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)

![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)

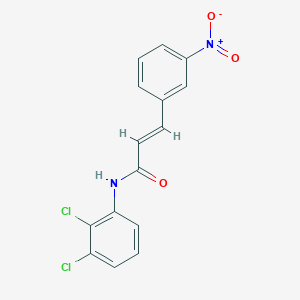

![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)